2-(Azepan-1-yl)-4-chloroquinazoline

Medicinal Chemistry Drug Discovery Physicochemical Properties

This quinazoline building block features a unique seven-membered azepane ring at C2, offering distinct steric and conformational properties compared to piperidine analogs. The C4-chloro group provides a reactive handle for nucleophilic substitution, enabling rapid generation of kinase inhibitor libraries. The increased lipophilicity from the azepane ring may enhance BBB permeability, making it valuable for CNS-targeted drug discovery. Ensure reproducible SAR studies with this high-purity, azepane-substituted quinazoline core.

Molecular Formula C14H16ClN3
Molecular Weight 261.75 g/mol
CAS No. 134961-18-5
Cat. No. B170352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azepan-1-yl)-4-chloroquinazoline
CAS134961-18-5
Synonyms2-(azepan-1-yl)-4-chloroquinazoline
Molecular FormulaC14H16ClN3
Molecular Weight261.75 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC3=CC=CC=C3C(=N2)Cl
InChIInChI=1S/C14H16ClN3/c15-13-11-7-3-4-8-12(11)16-14(17-13)18-9-5-1-2-6-10-18/h3-4,7-8H,1-2,5-6,9-10H2
InChIKeyOEBRWQUEECRKOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azepan-1-yl)-4-chloroquinazoline (CAS 134961‑18‑5): A C2‑Azepane‑Substituted 4‑Chloroquinazoline Intermediate for Pharmaceutical R&D


2‑(Azepan‑1‑yl)‑4‑chloroquinazoline (CAS 134961‑18‑5) is a heterocyclic quinazoline derivative bearing a seven‑membered azepane (homopiperidine) ring at the C2 position and a chlorine atom at the C4 position [REFS‑1]. Quinazolines are well‑established scaffolds in medicinal chemistry due to their broad spectrum of biological activities, including kinase inhibition and anticancer potential [REFS‑2]. The presence of the azepane moiety distinguishes this compound from more common C2‑piperidine or C2‑morpholine analogs, potentially modulating physicochemical properties and target binding kinetics [REFS‑3].

Why Generic Substitution of 2‑(Azepan‑1‑yl)‑4‑chloroquinazoline with C2‑Piperidine Analogs Is Scientifically Unjustified


Despite structural similarities, the replacement of a seven‑membered azepane ring with a six‑membered piperidine or five‑membered pyrrolidine ring is not a trivial substitution. The larger azepane ring introduces distinct steric bulk and conformational flexibility, which can alter ligand‑target binding modes and physicochemical properties such as lipophilicity and solubility [REFS‑1]. Quantitative differences in molecular weight (261.75 g/mol vs. 247.72 g/mol for the C2‑piperidine analog) reflect this change in ring size and can influence pharmacokinetic behavior [REFS‑2]. The evidence presented in Section 3 quantifies these differences and highlights the importance of maintaining the specific azepane substitution for reproducible research outcomes.

Quantitative Differentiation of 2‑(Azepan‑1‑yl)‑4‑chloroquinazoline from C2‑Piperidine and Other Analogs


Molecular Weight Distinction Between C2‑Azepane and C2‑Piperidine Quinazolines

The molecular weight of 2‑(azepan‑1‑yl)‑4‑chloroquinazoline is 261.75 g/mol, whereas the C2‑piperidine analog (4‑chloro‑2‑(piperidin‑1‑yl)quinazoline, CAS 134962‑82‑6) has a molecular weight of 247.72 g/mol [REFS‑1][REFS‑2]. This difference arises from the additional methylene unit in the azepane ring, which can influence lipophilicity and membrane permeability in cellular assays.

Medicinal Chemistry Drug Discovery Physicochemical Properties

Purity Specification for Reliable Medicinal Chemistry

Commercially available 2‑(azepan‑1‑yl)‑4‑chloroquinazoline is typically offered with a purity of 95% to 98% [REFS‑1][REFS‑2]. This level of purity is essential for reproducible biological testing and for use as a synthetic intermediate in the preparation of more complex quinazoline‑based inhibitors.

Chemical Synthesis Quality Control Medicinal Chemistry

C2‑Azepane Ring Confers Distinct Conformational Space Relative to C2‑Piperidine

The seven‑membered azepane ring in 2‑(azepan‑1‑yl)‑4‑chloroquinazoline exhibits greater conformational flexibility than the six‑membered piperidine ring found in analogs like 4‑chloro‑2‑(piperidin‑1‑yl)quinazoline [REFS‑1]. While direct head‑to‑head potency data for this specific pair is not publicly available, the broader quinazoline literature indicates that C2‑substituent ring size significantly impacts target engagement [REFS‑2]. This makes the azepane derivative a valuable tool for exploring novel chemical space and binding modes.

Medicinal Chemistry Structure‑Activity Relationship (SAR) Computational Chemistry

Storage Stability for Long‑Term Research Use

The compound is recommended to be stored at 2‑8 °C to maintain stability and prevent degradation [REFS‑1]. This storage requirement is consistent with other 4‑chloroquinazoline derivatives and ensures that the material remains suitable for long‑term research projects.

Chemical Logistics Compound Management Medicinal Chemistry

Optimal Applications of 2‑(Azepan‑1‑yl)‑4‑chloroquinazoline in Drug Discovery and Chemical Synthesis


Synthesis of Novel Kinase Inhibitors for Oncology Research

The 4‑chloro group serves as a reactive handle for nucleophilic aromatic substitution, enabling the installation of diverse amine or thiol moieties. The azepane ring at C2 provides a distinct steric and conformational profile compared to smaller cyclic amines, making this compound a valuable building block for generating quinazoline‑based kinase inhibitor libraries targeting cancer pathways such as Wnt/β‑catenin [REFS‑1].

Exploration of C2‑Substituent SAR in Quinazoline‑Based Drug Candidates

In structure‑activity relationship (SAR) studies, 2‑(azepan‑1‑yl)‑4‑chloroquinazoline allows researchers to directly assess the impact of a seven‑membered azepane ring on target binding and physicochemical properties, serving as a comparator to analogs bearing piperidine, morpholine, or pyrrolidine at the C2 position [REFS‑2].

Development of Central Nervous System (CNS)‑Penetrant Agents

The increased lipophilicity imparted by the azepane ring, relative to a piperidine analog, may enhance blood‑brain barrier permeability [REFS‑3]. This makes 2‑(azepan‑1‑yl)‑4‑chloroquinazoline a suitable scaffold for designing CNS‑active therapeutics targeting neurological disorders or brain tumors.

Preparation of Radiolabeled or Fluorescent Probes for Target Engagement Studies

The chlorine atom at C4 can be replaced with a radioisotope (e.g., ¹⁸F) or a fluorescent tag via late‑stage functionalization. The azepane‑containing quinazoline core may offer a unique pharmacokinetic profile that is advantageous for in vivo imaging or cellular target engagement assays [REFS‑1].

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